molecular formula C9H14N2O2 B14913289 N'-(cyclopropanecarbonyl)cyclobutanecarbohydrazide

N'-(cyclopropanecarbonyl)cyclobutanecarbohydrazide

Katalognummer: B14913289
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: VGPHVHHPFIAUOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide is a compound that features both cyclopropane and cyclobutane rings, making it an interesting subject for chemical research. The presence of these strained ring systems often imparts unique chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide typically involves the reaction of cyclopropanecarbonyl chloride with cyclobutanecarbohydrazide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

While specific industrial production methods for N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing strained ring systems.

    Biology: Potential use in studying the effects of strained ring systems on biological activity.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor to drug candidates.

    Industry: May be used in the development of new materials with unique properties due to the presence of cyclopropane and cyclobutane rings.

Wirkmechanismus

The mechanism of action of N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide is not well-documented. the compound’s reactivity is likely influenced by the strain in the cyclopropane and cyclobutane rings, which can make these rings more susceptible to chemical reactions. The hydrazide group can also participate in various reactions, potentially interacting with biological targets or other molecules in a specific manner.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(3-methylphenyl)cyclobutanecarbohydrazide: Similar structure but with a phenyl group instead of a cyclopropane ring.

    Cyclobutanecarbohydrazide: Lacks the cyclopropane ring, making it less strained and potentially less reactive.

Uniqueness

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide is unique due to the presence of both cyclopropane and cyclobutane rings, which impart significant strain and reactivity to the molecule. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

N'-(cyclopropanecarbonyl)cyclobutanecarbohydrazide

InChI

InChI=1S/C9H14N2O2/c12-8(6-2-1-3-6)10-11-9(13)7-4-5-7/h6-7H,1-5H2,(H,10,12)(H,11,13)

InChI-Schlüssel

VGPHVHHPFIAUOF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C(=O)NNC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.